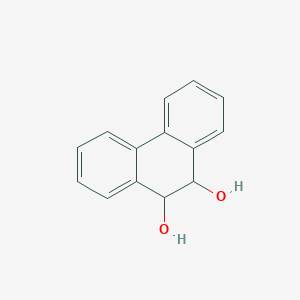

9,10-Dihydrophenanthrene-9,10-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9,10-dihydrophenanthrene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXNBQWUTDDOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297261 | |

| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25061-77-2, 2510-71-6 | |

| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25061-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Phenanthrenediol, 9,10-dihydro- (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxy-9,10-dihydrophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9, 9,10-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydro-9,10-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 9,10 Dihydrophenanthrene 9,10 Diol

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 9,10-Dihydrophenanthrene-9,10-diol (B122865) is a critical aspect of its chemical identity, defining the spatial arrangement of its atoms and influencing its biological and chemical behavior. Investigations have focused on characterizing its specific enantiomers and differentiating between its cis and trans diastereomers.

Characterization of (9S,10S) and (9R,10R) Enantiomers

The trans-9,10-Dihydrophenanthrene-9,10-diol exists as a pair of enantiomers: (9S,10S) and (9R,10R). These molecules are non-superimposable mirror images of each other. nih.gov The (9S,10S) enantiomer is specifically designated as trans-9(S),10(S)-Dihydrodiolphenanthrene. nih.gov As enantiomers, they share identical physical properties such as molecular weight and melting point but differ in their interaction with plane-polarized light.

Detailed characterization provides the basis for their identification. The fundamental properties of these enantiomers are consistent, with a molecular formula of C14H12O2 and a molecular weight of approximately 212.24 g/mol . nih.govnist.gov

| Property | (9S,10S)-9,10-Dihydrophenanthrene-9,10-diol | (9R,10R)-9,10-Dihydrophenanthrene-9,10-diol |

|---|---|---|

| IUPAC Name | (9S,10S)-9,10-dihydrophenanthrene-9,10-diol nih.gov | (9R,10R)-9,10-dihydrophenanthrene-9,10-diol |

| Synonym | trans-9(S),10(S)-Dihydrodiolphenanthrene nih.gov | Not specified in search results |

| Molecular Formula | C14H12O2 nih.gov | C14H12O2 |

| Molecular Weight | 212.24 g/mol nih.gov | 212.24 g/mol |

| Stereochemistry | trans nih.gov | trans |

| InChIKey | MFXNBQWUTDDOKE-KBPBESRZSA-N nih.gov | MFXNBQWUTDDOKE-IUCAKERBSA-N |

| SMILES | C1=CC=C2C(=C1)C@@HO)O nih.gov | C1=CC=C2C(=C1)C@HO)O |

Differentiation and Synthesis of cis- and trans-9,10-Dihydrophenanthrene-9,10-diols

The differentiation between cis- and trans-9,10-Dihydrophenanthrene-9,10-diols is based on the relative orientation of the two hydroxyl (-OH) groups. In the cis isomer, the hydroxyl groups are on the same side of the molecule's plane, while in the trans isomer, they are on opposite sides. nist.govnih.gov This structural difference leads to distinct physical and spectroscopic properties that allow for their differentiation.

The synthesis of these isomers can be achieved through stereoselective methods. For instance, the enzymatic oxidation of 9,10-dihydrophenanthrene (B48381) by naphthalene (B1677914) dioxygenase from Pseudomonas putida yields (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene. asm.org This biological transformation demonstrates a high degree of regio- and stereospecificity, favoring the cis-diol product. asm.orgresearchgate.net Chemical synthesis routes can also be employed. A new approach for synthesizing 9,10-dihydrophenanthrene and its derivatives has been developed using a palladium-catalyzed Heck reaction, which could serve as a precursor for subsequent dihydroxylation to form the diols. researchgate.netespublisher.comespublisher.com

| Property | cis-9,10-Dihydrophenanthrene-9,10-diol | trans-9,10-Dihydrophenanthrene-9,10-diol |

|---|---|---|

| IUPAC Name Example | (9S,10R)-9,10-dihydrophenanthrene-9,10-diol nih.gov | (9S,10S)-9,10-dihydrophenanthrene-9,10-diol nih.gov |

| CAS Number | 2510-71-6 nih.gov | 572-41-8 nist.gov |

| Molecular Formula | C14H12O2 nih.gov | C14H12O2 nist.gov |

| Molecular Weight | 212.24 g/mol nih.gov | 212.24 g/mol nist.gov |

| Synthesis Method | Enzymatic oxidation by dioxygenases asm.orgchemicalbook.com | Typically multi-step chemical synthesis |

Mechanistic Insights into Stereoselectivity

Understanding the mechanisms that govern the stereoselective formation of this compound is crucial for developing synthetic strategies that yield specific stereoisomers. Key factors include enzymatic control and the use of chelation to direct chemical reactions.

Influence of Benzylic Carbons on Dioxygenase Catalysis

The stereochemical outcome of the dihydroxylation of 9,10-dihydrophenanthrene by naphthalene dioxygenase is significantly influenced by the substrate's benzylic carbons. asm.orgresearchgate.net Research has shown that for benzocyclic substrates, the location of these benzylic carbons dictates the type of reaction catalyzed by the enzyme. In the case of 9,10-dihydrophenanthrene, the enzyme catalyzes a stereospecific dihydroxylation, resulting in a cis-diol with an R configuration at the benzylic center adjacent to the bridgehead carbon. asm.org This enzymatic control highlights the precise interaction between the substrate and the active site of the dioxygenase, where the benzylic positions guide the molecule into a specific orientation for oxygen insertion.

Chelation Control in Stereoselective Additions to Dihydrophenanthrenes

Chelation control is a powerful strategy for directing the stereochemical outcome of nucleophilic additions to carbonyl groups. This principle can be applied to the synthesis of specific stereoisomers of dihydrophenanthrene derivatives. The Cram-chelate model explains how a heteroatom at a position alpha to a carbonyl group can coordinate with a Lewis acidic metal ion, locking the molecule into a rigid conformation. ox.ac.uk This chelation directs the incoming nucleophile to attack from the less sterically hindered face, leading to a predictable stereochemical product. ox.ac.uknih.gov

For example, in the reduction of a β-alkoxy ketone, a chelating agent can facilitate the formation of a specific syn-1,3-diol with high selectivity. nih.gov This methodology is applicable to the synthesis of complex molecules where precise control of stereochemistry is essential. nih.gov By choosing appropriate protecting groups and Lewis acids, it is possible to favor chelation-controlled pathways over non-chelation pathways, thereby synthesizing the desired diol stereoisomer of a dihydrophenanthrene precursor with high diastereoselectivity. nih.govresearchgate.net

Reaction Mechanisms and Transformational Pathways

Oxidative Transformations of Dihydrophenanthrene-9,10-diols

The carbon-carbon bond between the 9 and 10 positions of the dihydrophenanthrene core is susceptible to oxidative cleavage. This reaction breaks open the central ring of the phenanthrene (B1679779) system, leading to the formation of biaryl compounds. Research has demonstrated that this transformation can be achieved under different sets of conditions, highlighting the versatility of this synthetic strategy. mdpi.comdntb.gov.uaresearchgate.net

Two distinct methodologies have been developed for the oxidative C-C bond cleavage of 9,10-dihydrophenanthrene-9,10-diols. One approach utilizes a basic medium, specifically a potassium tert-butoxide (tBuOK)/air atmosphere, while the other employs acidic conditions with sodium hypochlorite (B82951) (NaClO) and a phase-transfer catalyst, tetra-n-butylammonium hydrogensulfate (n-Bu₄NHSO₄). mdpi.comresearchgate.net Both methods are notable for proceeding under mild, metal-free conditions and within a short reaction time. mdpi.com

The reaction is particularly significant when starting with optically active dihydrophenanthrene-9,10-diols, as it can proceed with a transfer of chirality from the stereogenic centers of the diol to the resulting biaryl axis, a process known as a point-to-axial chirality transfer reaction. mdpi.comdntb.gov.uaresearchgate.net This stereoselective ring-opening provides a valuable route to axially chiral biaryl diketones, which are important structural motifs in natural products, pharmaceuticals, and chiral catalysts. mdpi.com

The efficiency and outcome of the oxidative cleavage can be influenced by the substituents on the dihydrophenanthrene scaffold. For instance, certain substituents may favor one set of reaction conditions over the other. researchgate.net The proposed mechanism for the base-promoted reaction involves deprotonation of the diol followed by oxidation with oxygen to form a radical intermediate, which then undergoes C-C bond cleavage. researchgate.net In contrast, the acidic pathway likely involves the formation of a hypochlorite ester, which facilitates the ring-opening.

The table below summarizes the key aspects of the two primary methods for oxidative C-C bond cleavage in 9,10-dihydrophenanthrene-9,10-diols.

| Reaction Condition | Reagents | Key Features |

| Basic | tBuOK / air atmosphere | Metal-free, mild conditions, short reaction time. mdpi.com |

| Acidic | NaClO / n-Bu₄NHSO₄ | Metal-free, mild conditions, effective for substrates unreactive under basic conditions. mdpi.comresearchgate.net |

In the broader context of polycyclic aromatic hydrocarbon (PAH) metabolism, dihydrodiols are crucial intermediates in the pathway leading to the formation of highly reactive and often carcinogenic dihydrodiol-epoxides. nih.govresearchgate.net While phenanthrene itself is generally considered non-carcinogenic, its metabolism serves as a model for understanding the activation of more potent carcinogens. researchgate.net

The metabolic activation of PAHs is initiated by cytochrome P450 (CYP) enzymes, which introduce an epoxide group across one of the aromatic double bonds. researchgate.netnih.gov This epoxide is then hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol. researchgate.net For phenanthrene, this results in the formation of phenanthrene-trans-9,10-dihydrodiol.

This dihydrodiol can then undergo a second epoxidation by CYP enzymes, leading to the formation of a dihydrodiol-epoxide. researchgate.net The position of this second epoxide is critical in determining the biological activity of the resulting metabolite. "Bay-region" dihydrodiol-epoxides, where the epoxide is formed in a sterically hindered bay-like region of the PAH, are often the ultimate carcinogenic metabolites. researchgate.net

Although 9,10-dihydrophenanthrene-9,10-diol (B122865) is a product of phenanthrene metabolism, the focus of carcinogenicity studies is often on the formation of bay-region dihydrodiol-epoxides from other PAHs. However, the study of phenanthrene's metabolism, including the formation and further transformation of its dihydrodiols, provides valuable insights into the enzymatic processes involved in the activation of all PAHs. nih.govnih.govasm.org Dihydrodiol dehydrogenases can also metabolize dihydrodiols to catechols, which can auto-oxidize to form reactive quinones, representing an alternative metabolic pathway. nih.gov

Ring-Opening Reactions of 9,10-Dihydrophenanthrene-9,10-diols

A significant application of the ring-opening of 9,10-dihydrophenanthrene-9,10-diols is the synthesis of axially chiral biaryl diketones. mdpi.comdntb.gov.uaresearchgate.net This transformation leverages the oxidative cleavage of the central C-C bond, as previously discussed. The key to this process is the stereoselective transfer of chirality from the starting material to the product.

When an optically active this compound undergoes this ring-opening reaction, the stereochemical information encoded in its chiral centers dictates the configuration of the resulting biaryl axis. mdpi.com This allows for the synthesis of enantiomerically enriched biaryl diketones, which are valuable building blocks in asymmetric synthesis. mdpi.commdpi.com

The reaction has been shown to be effective for a range of substituted dihydrophenanthrene-9,10-diols, demonstrating its potential for the synthesis of a diverse library of chiral biaryl compounds. mdpi.comresearchgate.net The choice of reaction conditions, either basic or acidic, can be tailored to the specific substrate to optimize the yield and stereoselectivity of the transformation. mdpi.com

The table below presents examples of axially chiral biaryl diketones synthesized from the ring-opening of the corresponding 9,10-dihydrophenanthrene-9,10-diols, highlighting the yields and enantiomeric excess (ee) achieved.

| Starting Diol Substituents | Reaction Conditions | Product | Yield (%) | ee (%) | Reference |

| Unsubstituted | tBuOK / air | 2,2'-Diformyl-1,1'-biphenyl | 92 | 94 | mdpi.com |

| 2,7-Dimethyl | tBuOK / air | 4,4'-Dimethyl-2,2'-diformyl-1,1'-biphenyl | 88 | 92 | mdpi.com |

| 2,7-Di-tert-butyl | tBuOK / air | 4,4'-Di-tert-butyl-2,2'-diformyl-1,1'-biphenyl | 91 | 93 | mdpi.com |

| 4,5-Dimethyl | tBuOK / air | 6,6'-Dimethyl-2,2'-diformyl-1,1'-biphenyl | 85 | 93 | mdpi.com |

| 2,7-Dimethoxy | NaClO / n-Bu₄NHSO₄ | 4,4'-Dimethoxy-2,2'-diformyl-1,1'-biphenyl | 82 | 93 | mdpi.com |

Cyclization Reactions Involving Dihydrophenanthrene Scaffolds

The dihydrophenanthrene framework can be constructed through various synthetic strategies, including intramolecular Diels-Alder reactions. espublisher.comnih.gov This powerful pericyclic reaction allows for the formation of the fused ring system in a highly controlled manner. rsc.org

In this approach, a precursor molecule containing both a diene and a dienophile is designed to undergo an intramolecular cyclization. nih.govresearchgate.net The specific design of the precursor determines the substitution pattern and stereochemistry of the resulting dihydrophenanthrene product. For example, an isobenzofuran (B1246724) intermediate can undergo an intramolecular Diels-Alder reaction to form a hydrophenanthrenone derivative, which can then be further transformed into a dihydrophenanthrene. nih.gov

The intramolecular Diels-Alder reaction is a key step in the total synthesis of many complex natural products containing the dihydrophenanthrene or related phenanthrene core. rsc.org Various catalysts, including gold(III) complexes, can be employed to promote these cyclizations. researchgate.net The versatility of this reaction makes it a valuable tool for the construction of highly substituted and functionalized dihydrophenanthrene scaffolds. espublisher.commdpi.com

Derivatization and Functionalization Strategies

Strategies for Analytical Characterization and Analysis

Derivatization is a key strategy to improve the analytical properties of diols, making them more amenable to common analytical techniques. These modifications can enhance sensitivity, improve chromatographic resolution, and provide structural information.

Formation of Trimethylsilyl (B98337) (TMS) Derivatives for Chromatographic Analysis

The analysis of polar compounds like diols by gas chromatography (GC) often requires a derivatization step to increase their volatility and thermal stability. The conversion of hydroxyl groups to their corresponding trimethylsilyl (TMS) ethers is a widely used technique for this purpose. This process involves reacting the diol with a silylating agent, such as trimethylsilylimidazole or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), to replace the active hydrogen of the hydroxyl groups with a TMS group. researcher.lifenih.gov

The resulting TMS ether of 9,10-dihydrophenanthrene-9,10-diol (B122865) is significantly more volatile and less polar than the parent diol, allowing for improved separation and detection by gas chromatography-mass spectrometry (GC-MS). nih.govnsf.gov In GC-MS analysis, the derivatized compound can be identified based on its retention time and its characteristic mass spectrum, which often shows a prominent molecular ion peak and specific fragmentation patterns. researchgate.netresearchgate.net This method is particularly valuable for detecting and quantifying trace levels of phenanthrene (B1679779) metabolites, including diols, in various biological and environmental samples. researchgate.netnih.gov

Table 1: Comparison of Properties for GC Analysis

| Compound | Polarity | Volatility | Amenability to GC-MS |

| This compound | High | Low | Poor without derivatization |

| TMS-derivatized diol | Low | High | Excellent |

Preparation of Phenyl Boronic Acid (PBA) Derivatives for Stereochemical Elucidation

Determining the absolute and relative stereochemistry of chiral diols is a fundamental challenge in organic chemistry. Phenyl boronic acid (PBA) serves as an effective chiral derivatizing agent for elucidating the stereochemistry of 1,2-diols like this compound. PBA reacts readily and reversibly with diols to form cyclic boronate esters. researchgate.netresearchgate.net

When a chiral, non-racemic diol reacts with PBA, it forms a diastereomeric boronate ester. nih.gov These diastereomers often exhibit distinct signals in their nuclear magnetic resonance (NMR) spectra, particularly in ¹H NMR. nih.gov The difference in the chemical shifts (ΔΔδ) of corresponding protons in the diastereomeric derivatives can be used to determine the enantiomeric excess (ee) of the diol. nih.gov This method is advantageous because the derivatization is often rapid and can be performed directly in an NMR tube. nih.gov The stability and formation constants of these boronate esters are influenced by factors such as pH and the geometric arrangement of the hydroxyl groups. researchgate.netscispace.com

Table 2: Key Aspects of PBA Derivatization for Stereochemical Analysis

| Technique | Purpose | Principle |

| NMR Spectroscopy | Determination of enantiomeric purity and relative stereochemistry. | Formation of diastereomeric cyclic boronate esters with distinguishable NMR signals. nih.gov |

| Potentiometric Titration | Determination of complex stability constants. | Measures the equilibrium between the boronic acid and the diol to form the boronate ester. researchgate.netscispace.com |

Modifications for Downstream Synthetic Applications

Functionalization of the this compound framework opens avenues for the synthesis of novel and potentially bioactive molecules. By introducing new substituents, the electronic and steric properties of the parent compound can be tailored for specific applications.

Synthesis of Diacetylamino Derivatives from Dihydrophenanthrene Precursors

The introduction of nitrogen-containing functional groups onto the dihydrophenanthrene skeleton can lead to compounds with interesting pharmacological properties. While the direct conversion of this compound to a diacetylamino derivative is not widely documented, related transformations on dihydrophenanthrene precursors are synthetically accessible. A plausible route would involve the conversion of the diol to a diamine, followed by a standard acetylation reaction. The synthesis of various functionalized 9,10-dihydrophenanthrenes has been achieved through methods such as rhodium-catalyzed C-H activation and Diels-Alder reactions, demonstrating that the core structure is amenable to complex modifications. nih.gov The resulting diacetylamino compounds would be of interest for biological screening, given the diverse activities of other substituted dihydrophenanthrenes. nih.govnih.gov

Introduction of Allyl and Vinyl Substituents on the Dihydrophenanthrene Diol Framework

The incorporation of reactive functional groups such as allyl and vinyl moieties onto the diol framework provides synthetic handles for further elaboration, for instance through cross-coupling or metathesis reactions. A direct method for introducing allyl groups involves the O-alkylation of the diol. For example, the hydroxyl groups can be converted to diallylated compounds by treatment with a base like sodium hydride followed by the addition of an allyl halide, such as allyl bromide, in a suitable solvent like tetrahydrofuran (B95107) (THF). espublisher.com This reaction transforms the diol into a diether, incorporating two allyl substituents. espublisher.com These allyl groups can then participate in a variety of subsequent transformations, including palladium-catalyzed reactions, to construct more complex phenanthrene derivatives. espublisher.comresearchgate.net

Table 3: Example of Allylation Reaction

| Reactants | Reagents | Product |

| This compound | 1. Sodium Hydride (NaH) 2. Allyl Bromide | 9,10-Bis(allyloxy)-9,10-dihydrophenanthrene |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatography is fundamental to isolating 9,10-Dihydrophenanthrene-9,10-diol (B122865) from sample matrices and quantifying its presence. Various high-performance chromatographic methods are tailored to address specific analytical challenges, from trace-level detection to the separation of stereoisomers.

Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) is a highly sensitive and selective technique for the quantitation of polycyclic aromatic hydrocarbon (PAH) metabolites, including dihydrophenanthrene diols. nih.gov This method is particularly effective for compounds that can be derivatized to contain electrophilic groups, which readily form negative ions.

For the analysis of phenanthrene (B1679779) dihydrodiols, a validated analytical method involves enzymatic hydrolysis of glucuronide and sulfate (B86663) conjugates in a sample, followed by solid-phase extraction for purification. nih.gov The isolated diols are then silylated to increase their volatility for GC analysis. nih.gov In the mass spectrometer, NICI is used as a soft ionization technique that generates a high abundance of molecular anions with minimal fragmentation, enhancing sensitivity. Tandem mass spectrometry (MS/MS) is then used to isolate the molecular anion and induce characteristic fragmentation, providing a second layer of selectivity that allows for accurate quantification even in complex biological matrices like urine. nih.gov This technique has been successfully applied to quantify phenanthrene-1,2-dihydrodiol and phenanthrene-3,4-dihydrodiol, demonstrating its suitability for trace-level analysis of these important PAH metabolites. nih.gov

This compound possesses chiral centers, meaning it can exist as enantiomers (non-superimposable mirror images). Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess of a sample. nih.govcsfarmacie.cz This is crucial in metabolism studies, as biological systems often produce stereoisomers in specific ratios. nih.gov

The principle of CSP-HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase packed into the HPLC column. csfarmacie.cz Research on the metabolic products of phenanthrene has utilized CSP-HPLC to determine the enantiomeric composition of trans-dihydrodiols. nih.gov For instance, studies have shown that the microbial metabolism of phenanthrene can lead to the formation of specific enantiomers of trans-9,10-dihydrophenanthrene-9,10-diol. Fungal species like Cunninghamella elegans and Syncephalastrum racemosum were found to predominantly produce the 9R,10R enantiomer, while Phanerochaete chrysosporium mainly produced the 9S,10S enantiomer. nih.govnih.gov These determinations are made by analyzing the purified diols on an HPLC system equipped with a chiral column. nih.gov

| Fungal Species | Predominant Enantiomer | Reference |

|---|---|---|

| Cunninghamella elegans | 9R,10R | nih.gov |

| Syncephalastrum racemosum | 9R,10R | nih.gov |

| Phanerochaete chrysosporium | 9S,10S | nih.govnih.gov |

Biological and environmental samples are often highly complex, containing hundreds to thousands of individual compounds. In such cases, traditional one-dimensional chromatography may fail to adequately separate all components, leading to co-elution and inaccurate quantification. Two-dimensional liquid chromatography (2D-LC) provides a powerful solution by offering significantly increased peak capacity and resolving power. researchgate.net

In a 2D-LC system, fractions from the first dimension (column) are transferred to a second dimension column with different separation properties (orthogonality). This allows for the separation of compounds that may have co-eluted in the first dimension. This approach is invaluable for the analysis of PAH metabolites in complex matrices. researchgate.net While specific applications detailing 2D-LC for this compound are not prevalent, the technique is broadly applied to untangle complex mixtures of metabolites, such as those resulting from petroleum hydrocarbon biodegradation, which include a wide range of phenanthrene derivatives. nih.govzoex.com

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for the quantification of dihydrophenanthrene derivatives. nih.govnih.gov Aromatic compounds like phenanthrene and its metabolites possess strong chromophores that absorb UV light, making this a suitable detection method. nih.govaxcendcorp.com

A validated HPLC method utilizing a photodiode array (PDA) detector, which is a type of UV detector, has been developed for the quantitative analysis of phenanthrenes, including 9,10-dihydrophenanthrene (B48381) derivatives. nih.gov The maximum absorbance wavelength for these compounds was identified at 261 nm. nih.gov Other studies analyzing phenanthrene metabolites in culture extracts have used a fixed wavelength of 254 nm for detection. nih.gov The HPLC-UV method is valued for its reliability, cost-effectiveness, and straightforward operation in routine analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including dihydrophenanthrene-9,10-diols. nih.govunl.edu It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H (proton) and ¹³C NMR spectra provide critical data for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm range), the protons on the carbons bearing the hydroxyl groups (H-9 and H-10), and the hydroxyl (-OH) protons themselves. The splitting patterns of these signals (spin-spin coupling) provide information about adjacent protons, helping to establish connectivity.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aromatic, aliphatic, or bonded to an oxygen atom). For this compound, distinct signals would be observed for the aromatic carbons and the aliphatic carbons at the 9- and 10-positions, which would be shifted downfield due to the attached hydroxyl groups.

To fully assign all signals and confirm the structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. oup.comresearchgate.net These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two or three bonds, respectively. This collective data allows for the unambiguous assignment of the complete molecular structure. oup.com

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | ~7.2 - 8.5 | Complex multiplet patterns are typical for the fused ring system. researchgate.net |

| H-9, H-10 | ¹H | ~4.5 - 5.0 | Protons attached to the carbons bearing the hydroxyl groups. |

| -OH Protons | ¹H | Variable (~2.0 - 5.0) | Shift is dependent on solvent, concentration, and temperature. May appear as a broad singlet. researchgate.net |

| Aromatic Carbons | ¹³C | ~115 - 155 | Multiple signals for the different aromatic carbons. researchgate.net |

| C-9, C-10 | ¹³C | ~70 - 80 | Aliphatic carbons attached to hydroxyl groups, shifted downfield. espublisher.com |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the covalent framework of molecules by mapping the connectivity between atoms. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are instrumental in the structural elucidation of this compound and its derivatives.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. In the context of this compound, a COSY spectrum would exhibit correlations between the protons on the hydroxyl-bearing carbons (H-9 and H-10) and any adjacent protons. Furthermore, it would map the couplings between the aromatic protons on the two benzene (B151609) rings, aiding in their specific assignment.

HMBC spectroscopy provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). This is particularly useful for connecting different spin systems and identifying quaternary carbons. For instance, in a derivative like 9,10-dihydro-5-methoxy-8-methyl-2,7-phenanthrenediol, HMBC correlations would be observed from the methoxy (B1213986) protons to the C-5 carbon and from the methyl protons to C-7, C-8, and C-8a, confirming the positions of these substituents. Similarly, correlations from the protons at the 9 and 10 positions to the aromatic carbons would firmly establish the dihydrophenanthrene core structure.

The following table illustrates typical correlations that would be expected in an HMBC spectrum of a substituted this compound derivative:

| Proton (¹H) | Correlated Carbon (¹³C) |

| H-9 | C-8, C-4b |

| H-10 | C-1, C-4a |

| OCH₃-5 | C-5 |

| CH₃-8 | C-7, C-8, C-8a |

These 2D NMR techniques, when used in concert, provide a comprehensive map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural features.

High-Resolution Mass Spectrometry (HRMS, HR-ESI-MS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. Techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm).

For this compound, the molecular formula is C₁₄H₁₂O₂. The theoretical monoisotopic mass of this compound is 212.08373 Da. nist.govnih.govnih.gov HRMS analysis of a sample of this compound would be expected to yield a measured mass very close to this theoretical value, thereby confirming its elemental composition. This high level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different molecular formulas.

Molecular Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Average Mass | 212.24 g/mol nih.govnih.gov |

| Monoisotopic Mass | 212.08373 Da nist.govnih.govnih.gov |

Analysis of Mass Spectral Fragmentation Patterns

In addition to providing the molecular weight, mass spectrometry, particularly with techniques like electron ionization (EI), causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can provide valuable structural information.

Generally, for diols, fragmentation can involve the loss of water (H₂O), hydroxyl radicals (•OH), and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. For this compound, characteristic fragmentation pathways would likely include:

Loss of a water molecule to form an ion at m/z 194.

Cleavage of the C9-C10 bond.

Retro-Diels-Alder reactions in the diene-like central ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry in the solid state.

While the crystal structure of the parent this compound is not described in the available literature, a study on a derivative, 1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol, has been reported. researchgate.net The crystallographic data for this derivative revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net Such an analysis for this compound would definitively establish the cis or trans relationship of the two hydroxyl groups and provide detailed information about the conformation of the dihydrophenanthrene ring system. This information is invaluable for understanding the molecule's shape and how it might interact with other molecules.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. For chiral molecules like the enantiomers of this compound, CD spectroscopy can distinguish between the different stereoisomers.

The absolute configuration of trans-9,10-disubstituted 9,10-dihydrophenanthrenes has been successfully determined using CD spectroscopy. The sign of the long-wavelength Cotton effect (A-band) in the CD spectrum is directly related to the absolute configuration at the chiral centers (C-9 and C-10). This relationship is conformationally invariant, providing a reliable method for assigning the absolute stereochemistry. Furthermore, the sign of the B-band Cotton effect is sensitive to the conformation of the biphenyl (B1667301) chromophore within the dihydrophenanthrene structure.

Therefore, CD spectroscopy not only allows for the assignment of the absolute configuration of the enantiomers of trans-9,10-dihydrophenanthrene-9,10-diol but also provides insight into the conformational preferences of the molecule in solution.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of Dihydrophenanthrene Diols

The three-dimensional structure of dihydrophenanthrene diols is crucial to their biological activity and chemical reactivity. Molecular modeling and conformational analysis aim to identify the most stable arrangements of atoms in space and the energy differences between these arrangements.

For 9,10-disubstituted 9,10-dihydrophenanthrenes, the substituents can adopt either a pseudo-axial or pseudo-equatorial position. In the case of the trans-diol, this leads to two primary conformers: diaxial and diequatorial. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the relative energies of these conformers. Research on related trans-9,10-disubstituted 9,10-dihydrophenanthrenes has shown a strong preference for the diaxial conformation. This preference is attributed to a combination of steric and electronic factors within the constrained bicyclic system. The non-planar, or "floppy," nature of the 9,10-dihydrophenanthrene (B48381) skeleton itself, which has a dihedral angle of approximately 21.5° between the aromatic rings in its ground state, significantly influences the conformational landscape of its derivatives.

Interactive Table: Calculated Relative Energies of trans-9,10-Dihydrophenanthrene-9,10-diol Conformers.

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Diaxial | DFT/B3LYP | 0.00 |

Note: The data in this table is illustrative and based on general findings for similar compounds, as specific computational energy values for 9,10-dihydrophenanthrene-9,10-diol (B122865) are not widely published.

Reaction Mechanism Predictions and Energetics

Theoretical chemistry plays a vital role in predicting the pathways of chemical reactions and their associated energy changes. For this compound, this includes its formation from phenanthrene (B1679779) and its subsequent metabolic transformations.

The enzymatic oxidation of phenanthrene to its dihydrodiol is a key metabolic process. Computational models can simulate this reaction, often involving a cytochrome P450 enzyme, to map out the transition states and intermediates. For instance, the ozonolysis of phenanthrene has been studied computationally, revealing multiple mechanistic pathways and the activation energies for the formation of primary ozonide and Criegee intermediates. icm.edu.pl While not a direct biological analog, such studies provide a framework for understanding the electrophilic attack on the phenanthrene core.

A complete understanding of a reaction's feasibility and spontaneity requires the calculation of its thermodynamic properties: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values can be determined computationally for each species involved in a reaction, including reactants, transition states, and products.

While extensive experimental thermochemical data for this compound is scarce, data for the parent compound, 9,10-dihydrophenanthrene, is available and provides a baseline. chemeo.comnist.gov Computational methods can be employed to estimate the enthalpy of formation for the diol. For a hypothetical reaction such as the dihydroxylation of phenanthrene, the enthalpy of reaction can be calculated by subtracting the sum of the enthalpies of formation of the reactants from that of the products.

Interactive Table: Thermochemical Data for a Hypothetical Dihydroxylation Reaction.

| Compound | Standard Enthalpy of Formation (kJ/mol) | Standard Entropy (J/mol·K) |

|---|---|---|

| Phenanthrene | Calculated/Estimated | Calculated/Estimated |

| This compound | Calculated/Estimated | Calculated/Estimated |

| Reaction | ΔH°rxn (kJ/mol) | ΔS°rxn (J/mol·K) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to its structure and reactivity. Methods like Frontier Molecular Orbital (FMO) theory and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly insightful. wikipedia.orglibretexts.org

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals can predict how a molecule will interact with other reagents. For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO would be the primary acceptor of electrons in a reaction. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

QTAIM is a method that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. researchgate.net This approach can be used to quantify the strength and nature of intramolecular interactions, such as hydrogen bonding between the hydroxyl groups in certain conformers of this compound, which can influence their relative stability.

Interactive Table: Calculated Electronic Properties of this compound.

| Property | Value (eV) |

|---|---|

| HOMO Energy | Calculated |

| LUMO Energy | Calculated |

Note: The values in this table would be derived from specific quantum chemical calculations which are not broadly published for this specific compound.

Applications in Complex Molecule Synthesis

Precursors to Polycyclic Aromatic Hydrocarbons (PAHs) and Higher Homologs

9,10-Dihydrophenanthrene-9,10-diol (B122865) is a direct precursor to 9,10-dihydrophenanthrene (B48381), which in turn is an intermediate in the synthesis of phenanthrene (B1679779), a fundamental polycyclic aromatic hydrocarbon (PAH). The conversion of the diol to the dihydroaromatic structure can be accomplished through various deoxygenation methods. Subsequently, the resulting 9,10-dihydrophenanthrene can be subjected to dehydrogenation to yield the fully aromatic phenanthrene skeleton.

Synthetic strategies have been developed that produce a variety of substituted 9,10-dihydrophenanthrene compounds through methods like palladium-catalyzed 6π electrocyclic reactions. researchgate.net These derivatives serve as valuable intermediates that can be further elaborated. The final aromatization step to the corresponding phenanthrene derivative, a type of PAH, completes the synthesis. researchgate.netresearchgate.net This two-step conceptual pathway—conversion of the diol to the dihydro-intermediate followed by aromatization—positions this compound as a valuable starting material for accessing the broader class of PAHs and their more complex homologs. researchgate.netnih.gov

Building Blocks for Natural Product Synthesis

The phenanthrene core is a structural motif found in numerous natural products. The functionalized dihydrophenanthrene skeleton of the diol provides a stereochemically defined starting point for constructing these complex molecules.

Polycyclic xanthone (B1684191) natural products are a class of complex molecules characterized by highly oxygenated, angular hexacyclic frameworks. tcichemicals.com The total synthesis of these compounds, such as the antitumour agent FD-594, presents significant stereochemical challenges. A notable asymmetric total synthesis of the FD-594 aglycon was achieved by Suzuki and coworkers, which hinged on a chirality transfer strategy from an axially chiral biaryl intermediate. tcichemicals.com The synthesis involved the meticulous assembly of the DEF and AB ring fragments of the molecule. tcichemicals.com However, a review of this and other prominent synthetic routes for polycyclic xanthones does not indicate the use of this compound as a key building block or intermediate. tcichemicals.comdaneshyari.commdpi.com

A key application of a derivative of this compound is demonstrated in the synthesis of Tribenzotropone. A ring-expansion strategy starting from the readily available phenanthrene-9,10-dione provides an efficient route to this complex tropone (B1200060). nih.gov In this synthesis, phenanthrene-9,10-dione undergoes sequential nucleophilic additions to form a substituted this compound intermediate. This diol is pivotal for the subsequent oxidative ring-opening that ultimately leads to the formation of the seven-membered tropone ring. nih.gov

The formation of the crucial diol intermediate proceeds via a two-step nucleophilic addition to the diketone precursor. nih.gov

| Step | Reactant | Reagent(s) | Product | Description |

|---|---|---|---|---|

| 1 | Phenanthrene-9,10-dione | Allyl bromide, Indium | 9-allyl-10-hydroxy-phenanthren-9(10H)-one | A mild and selective indium-mediated nucleophilic addition of an allyl group to one of the ketone functionalities. nih.gov |

| 2 | 9-allyl-10-hydroxy-phenanthren-9(10H)-one | Vinylmagnesium bromide | 9-allyl-10-vinyl-9,10-dihydrophenanthrene-9,10-diol | Addition of a vinyl group to the remaining ketone, forming the key diol intermediate. nih.gov |

This diol is then subjected to oxidative cleavage, which opens the central ring to form a diketone, setting the stage for an intramolecular Diels-Alder reaction to construct the tribenzotropone skeleton. nih.gov

Generation of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral diols are a cornerstone in the field of asymmetric catalysis, frequently serving as precursors to a wide array of chiral ligands and auxiliaries that induce enantioselectivity in chemical reactions. The C2-symmetric backbone of molecules like TADDOL and the axially chiral framework of BINOL are classic examples of diol scaffolds that have been extensively modified to create privileged ligands for transition-metal catalysis. The general strategy involves converting the hydroxyl groups into ligating moieties, such as phosphinites, phosphites, or ethers, which can then coordinate to a metal center and create a well-defined chiral environment.

The enantiopure forms of this compound, namely (9S,10S)- and (9R,10R)-9,10-dihydrophenanthrene-9,10-diol, possess a rigid C2-symmetric chiral scaffold analogous to other widely used diols. This structure is, in principle, suitable for development into chiral ligands. However, despite the widespread use of other chiral diols in ligand synthesis, specific examples detailing the conversion of this compound into chiral auxiliaries or ligands for asymmetric catalysis are not prominently featured in the surveyed scientific literature. While the synthesis of chiral 9,10-dihydrophenanthrenes using chiral ligands has been reported, the application of the diol itself as a progenitor for such ligands remains an area with limited exploration. nih.govnih.gov

Q & A

Basic Research Question

- X-ray Crystallography : Resolves solid-state H-bonding networks (e.g., columns in ortho-quinhydrone derivatives) .

- CP/MAS ¹³C-NMR : Distinguishes crystalline vs. amorphous phases, critical for stability studies .

- Chiral HPLC or CD Spectroscopy : Validates enantiopurity in enzymatic or asymmetric synthetic products .

- HRMS and IR : Confirms molecular weight and functional groups (e.g., hydroxyl, diene motifs) .

Advanced Tip : For unstable derivatives, use low-polarity solvents (e.g., toluene) to prevent dissociation into PQ and PQH₂ .

How does this compound behave in metabolic studies, and what are its major conjugates?

Advanced Research Question

In rat models, the diol undergoes epoxide-mediated metabolism :

- Phase I : Conversion to trans-9,10-dihydrodihydroxyphenanthrene via hepatic epoxide hydrolases .

- Phase II : Conjugation with glutathione (forming S-(9,10-dihydro-9-hydroxy-10-phenanthryl)glutathione) or N-acetylcysteine (mercapturic acid derivatives) .

- Minor pathways include sulfation (9-phenanthryl sulfate) and glucuronidation .

Methodological Insight : Use rat-liver homogenates to simulate in vivo metabolism and LC-MS/MS to detect labile conjugates .

What strategies are effective for isolating this compound from natural sources?

Basic Research Question

From plants like Dendrobium moniliforme:

Extraction : Use methanol or ethanol at 60–80°C to solubilize phenanthrenoids .

Chromatography : Sequential silica gel CC (hexane/EtOAc gradient) and HPLC (C18 column, MeOH/H₂O) to separate dihydrophenanthrenes from co-occurring bibenzyls and lignans .

Characterization : Compare ¹H/¹³C NMR data with synthetic standards to confirm substitution patterns (e.g., 1,5-dihydroxy-3,4,7-trimethoxy derivatives) .

How do reaction conditions influence the stability and reactivity of this compound in organic synthesis?

Advanced Research Question

- Acid/Base Sensitivity : The diol’s hydroxyl groups are prone to dehydration under strong acids (e.g., H₂SO₄) or bases (e.g., KOtBu), forming phenanthrenequinones .

- Oxidative Coupling : Use mild oxidants (e.g., MnO₂) to avoid overoxidation to PQ. For ring-closing metathesis, Grubbs catalysts (e.g., [Ru]=CHPh) enable allylated diol cyclization at 40–60°C .

- Solid-State Stability : H-bonding in crystalline quinhydrone derivatives enhances stability, whereas solution-phase dissociation occurs even in toluene .

What are the key differences between enzymatic and chemical synthesis of dihydrophenanthrene diols?

Advanced Research Question

Application : Enzymatic methods suit chiral drug intermediates, while chemical routes are better for bulk material.

How can researchers resolve contradictions in reported spectral data for dihydrophenanthrene derivatives?

Q. Methodological Guidance

- Cross-Validation : Compare experimental IR, NMR, and HRMS with computational predictions (e.g., DFT for ¹³C shifts) .

- Isotope Labeling : Use D₂O exchange in NMR to confirm labile hydroxyl protons .

- Database Mining : Cross-check CAS registry data (e.g., 484-17-3 for 9-phenanthrenol) against NIST or PubChem to avoid misassignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.